4-Methyl-4H-naphtho[1,2-b]thiopyran
Description
4-Methyl-4H-naphtho[1,2-b]thiopyran (CAS 6087-82-7) is a sulfur-containing heterocyclic compound featuring a fused naphthalene and thiopyran system. Its molecular formula is C₁₄H₁₄S, with a molecular weight of 214.33 g/mol . The thiopyran ring incorporates a sulfur atom, which differentiates it from oxygen-containing analogs like pyran derivatives. This compound is structurally characterized by a methyl group at the 4-position of the thiopyran ring, influencing its electronic and steric properties.
Properties
CAS No. |
89647-56-3 |
|---|---|
Molecular Formula |
C14H12S |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
4-methyl-4H-benzo[h]thiochromene |
InChI |
InChI=1S/C14H12S/c1-10-8-9-15-14-12(10)7-6-11-4-2-3-5-13(11)14/h2-10H,1H3 |
InChI Key |
JFLKGWJNSDZIBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CSC2=C1C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4H-naphtho[1,2-b]thiopyran typically involves multicomponent reactions. One common method is the condensation of naphthol, aldehydes, and oxobenzenepropane derivatives in the presence of a catalyst such as boron trifluoride etherate (BF3.OEt2) under solvent-free conditions . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of 4-Methyl-4H-naphtho[1,2-b]thiopyran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4H-naphtho[1,2-b]thiopyran undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the naphthopyran ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
4-Methyl-4H-naphtho[1,2-b]thiopyran has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of photochromic materials, which change color upon exposure to light.
Mechanism of Action
The mechanism of action of 4-Methyl-4H-naphtho[1,2-b]thiopyran involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo photoinduced ring-opening reactions to form merocyanine dyes, which exhibit unique optical properties. These reactions are often reversible, making the compound useful in applications like photochromic lenses and smart materials .
Comparison with Similar Compounds
Structural Analogs in the Naphtho-Thiopyran/Thiochroman Family
The following table compares 4-Methyl-4H-naphtho[1,2-b]thiopyran with structurally related thiochromans and thiopyrans:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Structural Features |
|---|---|---|---|---|---|
| 4-Methyl-4H-naphtho[1,2-b]thiopyran | 6087-82-7 | C₁₄H₁₄S | 214.33 | Methyl at 4-position | Naphtho-fused thiopyran ring with sulfur atom |
| 4,4-Dimethylthiochroman | 66165-06-8 | C₁₁H₁₄S | 178.29 | Two methyl groups at 4-position | Benzo-fused thiochroman with enhanced lipophilicity |
| 2H-1-Benzothiopyran, 3,4-dihydro-4-phenyl | 80716-56-9 | C₁₅H₁₄S | 226.34 | Phenyl at 4-position | Benzothiopyran with aromatic substituent |
| 2H-1-Benzothiopyran, 3,4-dihydro-4-(1-methylethyl) | 697296-51-8 | C₁₃H₁₈S | 206.34 | Isopropyl at 4-position | Branched alkyl substituent for steric modulation |
Key Observations :
Comparison with Oxygen-Containing Analogs
The replacement of sulfur with oxygen in the heterocyclic ring significantly alters physical and chemical properties:
| Compound Name | CAS Number | Heteroatom | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|---|
| 4-Methyl-4H-naphtho[1,2-b]thiopyran | 6087-82-7 | S | C₁₄H₁₄S | 214.33 | Higher molecular weight due to sulfur; enhanced polarizability |
| 2-Methyl-4H-naphtho[1,2-b]pyran-4-one | 54965-49-0 | O | C₁₄H₁₀O₂ | 210.23 | Oxygen atom reduces ring basicity; ketone group increases polarity |
Key Observations :
- Biological Relevance : Pyran-4-one derivatives (e.g., 2-Methyl-4H-naphtho[1,2-b]pyran-4-one) are often explored for fluorescence and drug sensitivity due to their electron-withdrawing ketone group .
- Thermal Stability: Sulfur-containing compounds like 4-Methyl-4H-naphtho[1,2-b]thiopyran may exhibit higher thermal stability compared to oxygen analogs, as seen in benzothieno derivatives .
Pharmacological Potential of Related Compounds
- Indeno[1,2-b]indole Derivatives: Compounds with fused naphtho/indole systems (e.g., 5a, IC₅₀ = 0.17 µM) show potent CK2 kinase inhibition, suggesting that sulfur-containing analogs like 4-Methyl-4H-naphtho[1,2-b]thiopyran could be candidates for kinase-targeted drug discovery .
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